Diethyl 4-(3,4-dichlorophenyl)-1-(4-fluorophenyl)-1,4-dihydropyridine-3,5-dicarboxylate
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Overview
Description
3,5-DIETHYL 4-(3,4-DICHLOROPHENYL)-1-(4-FLUOROPHENYL)-1,4-DIHYDROPYRIDINE-3,5-DICARBOXYLATE is a complex organic compound that belongs to the dihydropyridine class This compound is characterized by its unique structure, which includes ethyl, dichlorophenyl, and fluorophenyl groups attached to a dihydropyridine core
Preparation Methods
The synthesis of 3,5-DIETHYL 4-(3,4-DICHLOROPHENYL)-1-(4-FLUOROPHENYL)-1,4-DIHYDROPYRIDINE-3,5-DICARBOXYLATE typically involves multi-step organic reactions. The synthetic route often starts with the preparation of the dihydropyridine core, followed by the introduction of the ethyl, dichlorophenyl, and fluorophenyl groups through various substitution reactions. The reaction conditions may include the use of catalysts, solvents, and specific temperature and pressure settings to ensure the desired product yield and purity. Industrial production methods may involve scaling up these reactions using continuous flow reactors and optimizing the reaction conditions for large-scale synthesis.
Chemical Reactions Analysis
3,5-DIETHYL 4-(3,4-DICHLOROPHENYL)-1-(4-FLUOROPHENYL)-1,4-DIHYDROPYRIDINE-3,5-DICARBOXYLATE undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding pyridine derivatives.
Reduction: Reduction reactions can lead to the formation of tetrahydropyridine derivatives.
Substitution: The compound can undergo nucleophilic and electrophilic substitution reactions, particularly at the phenyl rings. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles and electrophiles. The major products formed from these reactions depend on the specific reaction conditions and reagents used.
Scientific Research Applications
3,5-DIETHYL 4-(3,4-DICHLOROPHENYL)-1-(4-FLUOROPHENYL)-1,4-DIHYDROPYRIDINE-3,5-DICARBOXYLATE has a wide range of scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use as a pharmaceutical agent, particularly in the treatment of cardiovascular diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 3,5-DIETHYL 4-(3,4-DICHLOROPHENYL)-1-(4-FLUOROPHENYL)-1,4-DIHYDROPYRIDINE-3,5-DICARBOXYLATE involves its interaction with specific molecular targets and pathways. In biological systems, it may interact with enzymes, receptors, and ion channels, leading to various physiological effects. The exact molecular targets and pathways involved depend on the specific application and context of its use.
Comparison with Similar Compounds
3,5-DIETHYL 4-(3,4-DICHLOROPHENYL)-1-(4-FLUOROPHENYL)-1,4-DIHYDROPYRIDINE-3,5-DICARBOXYLATE can be compared with other similar compounds, such as:
Nifedipine: Another dihydropyridine derivative used as a calcium channel blocker in the treatment of hypertension.
Amlodipine: A dihydropyridine calcium channel blocker used to treat high blood pressure and angina.
Nicardipine: A dihydropyridine calcium channel blocker used in the management of hypertension and angina
Properties
Molecular Formula |
C23H20Cl2FNO4 |
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Molecular Weight |
464.3 g/mol |
IUPAC Name |
diethyl 4-(3,4-dichlorophenyl)-1-(4-fluorophenyl)-4H-pyridine-3,5-dicarboxylate |
InChI |
InChI=1S/C23H20Cl2FNO4/c1-3-30-22(28)17-12-27(16-8-6-15(26)7-9-16)13-18(23(29)31-4-2)21(17)14-5-10-19(24)20(25)11-14/h5-13,21H,3-4H2,1-2H3 |
InChI Key |
AORKPVVXTGAWJC-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=CN(C=C(C1C2=CC(=C(C=C2)Cl)Cl)C(=O)OCC)C3=CC=C(C=C3)F |
Origin of Product |
United States |
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